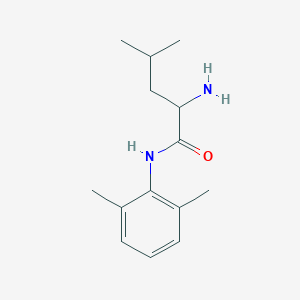
N-(2,6-Dimethylphenyl)leucinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-Dimethylphenyl)leucinamide is a chemical compound known for its unique structure and properties It is an amide derivative of leucine, where the amino group of leucine is substituted with a 2,6-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-Dimethylphenyl)leucinamide typically involves the reaction of 2,6-dimethylaniline with leucine or its derivatives. One common method is the acylation of 2,6-dimethylaniline with leucine chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: For industrial-scale production, the process may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of automated reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: N-(2,6-Dimethylphenyl)leucinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted amides
Scientific Research Applications
N-(2,6-Dimethylphenyl)leucinamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2,6-Dimethylphenyl)leucinamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in the inhibition of sodium channels, similar to other local anesthetics .
Comparison with Similar Compounds
Lidocaine: A well-known local anesthetic with a similar structure but different substituents.
Bupivacaine: Another local anesthetic with a longer duration of action.
Ropivacaine: A local anesthetic with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness: N-(2,6-Dimethylphenyl)leucinamide stands out due to its specific substitution pattern, which imparts unique physicochemical properties.
Biological Activity
N-(2,6-Dimethylphenyl)leucinamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its structure, which consists of a leucine moiety linked to a 2,6-dimethylphenyl group. Its molecular formula is C15H21N2O with a molar mass of approximately 234.34 g/mol. The compound's unique structural features contribute to its biological properties and potential applications in various fields.
The mechanism of action for this compound involves its interaction with specific molecular targets. Preliminary studies suggest that it may modulate the activity of certain enzymes or receptors by binding to them, which can lead to various physiological effects. Notably, it has been indicated that the compound may inhibit sodium channels, similar to other local anesthetics.
Biological Activities
1. Anticancer Activity
Research has shown that this compound exhibits promising anticancer properties. Preliminary studies suggest that it may inhibit tumor growth through mechanisms involving apoptosis (programmed cell death) and cell cycle arrest. For instance, in vitro studies have indicated significant cytotoxic effects against various cancer cell lines, including breast carcinoma (MCF-7), with IC50 values indicating effective concentrations .
2. Analgesic and Anti-inflammatory Effects
The compound has also been explored for its potential analgesic (pain-relieving) and anti-inflammatory effects. Its structural similarities to known analgesics suggest that it could be effective in managing pain and inflammation.
3. Antimicrobial Activity
this compound has shown some antimicrobial activity in preliminary studies, although further research is needed to fully characterize this aspect.
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
Properties
CAS No. |
636600-48-1 |
|---|---|
Molecular Formula |
C14H22N2O |
Molecular Weight |
234.34 g/mol |
IUPAC Name |
2-amino-N-(2,6-dimethylphenyl)-4-methylpentanamide |
InChI |
InChI=1S/C14H22N2O/c1-9(2)8-12(15)14(17)16-13-10(3)6-5-7-11(13)4/h5-7,9,12H,8,15H2,1-4H3,(H,16,17) |
InChI Key |
XDCWIUPVSMKWEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(CC(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















